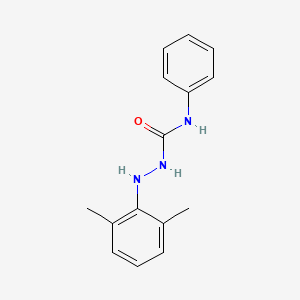![molecular formula C25H15NO3 B12566047 Furo[3,4-c]pyridine-1,3-dione, 4,6,7-triphenyl- CAS No. 143697-18-1](/img/structure/B12566047.png)
Furo[3,4-c]pyridine-1,3-dione, 4,6,7-triphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furo[3,4-c]pyridine-1,3-dione, 4,6,7-triphenyl- is a heterocyclic compound that features a fused furan and pyridine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Furo[3,4-c]pyridine-1,3-dione, 4,6,7-triphenyl- typically involves a multi-step process. One notable method includes a four-step cascade reaction between acrylamides and 4-hydroxy-2-alkynoates. This reaction proceeds via C–H activation, Lossen rearrangement, annulation, and lactonization . The reaction conditions are generally mild, and the process is compatible with various functional groups, making it efficient for constructing complex molecules.
Industrial Production Methods
While specific industrial production methods for Furo[3,4-c]pyridine-1,3-dione, 4,6,7-triphenyl- are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for scalability, ensuring high yield and purity, and implementing cost-effective and environmentally friendly processes.
Analyse Chemischer Reaktionen
Types of Reactions
Furo[3,4-c]pyridine-1,3-dione, 4,6,7-triphenyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines
Wissenschaftliche Forschungsanwendungen
Furo[3,4-c]pyridine-1,3-dione, 4,6,7-triphenyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for investigating biological activity and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.
Industry: The compound’s properties are being explored for use in materials science, including the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which Furo[3,4-c]pyridine-1,3-dione, 4,6,7-triphenyl- exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to engage in specific binding interactions with enzymes or receptors, influencing biological processes. Detailed studies, including density functional theory (DFT) calculations, have been conducted to elucidate these mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyridine-3,4-dicarboxylic anhydride
- 3,4-Pyridinedicarboxylic anhydride
- Cinchomeronic anhydride
Uniqueness
Furo[3,4-c]pyridine-1,3-dione, 4,6,7-triphenyl- stands out due to its fused ring system and the presence of triphenyl groups, which impart unique chemical and physical properties
Eigenschaften
CAS-Nummer |
143697-18-1 |
|---|---|
Molekularformel |
C25H15NO3 |
Molekulargewicht |
377.4 g/mol |
IUPAC-Name |
4,6,7-triphenylfuro[3,4-c]pyridine-1,3-dione |
InChI |
InChI=1S/C25H15NO3/c27-24-20-19(16-10-4-1-5-11-16)22(17-12-6-2-7-13-17)26-23(21(20)25(28)29-24)18-14-8-3-9-15-18/h1-15H |
InChI-Schlüssel |
OFYVKNMHTQCKDB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C(=C(N=C2C4=CC=CC=C4)C5=CC=CC=C5)C(=O)OC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


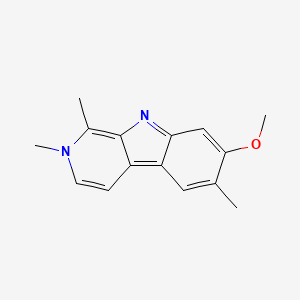
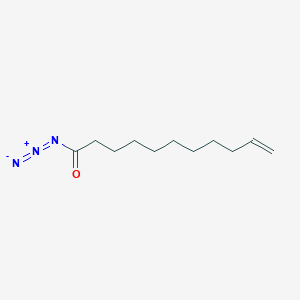


![N,N'-[Sulfanediyldi(4,1-phenylene)]bis[N'-phenyl(thiourea)]](/img/structure/B12565992.png)
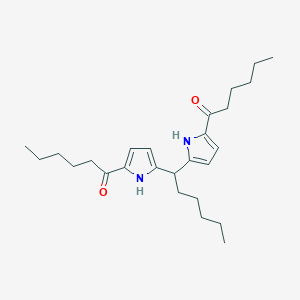
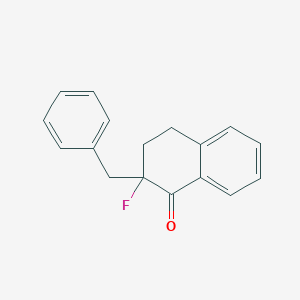
![6-{[2-(Dimethylamino)ethyl]amino}-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B12566009.png)

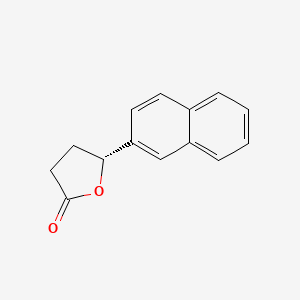
acetyl fluoride](/img/structure/B12566023.png)
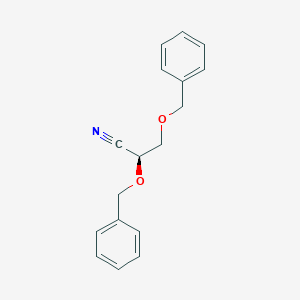
![2,4-Dimethyl-6-[(pyrrolidin-1-yl)methyl]-1,3,5-triazine](/img/structure/B12566035.png)
